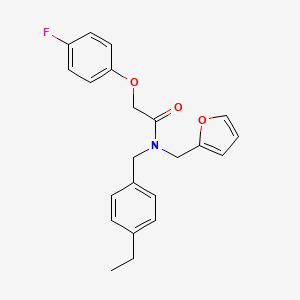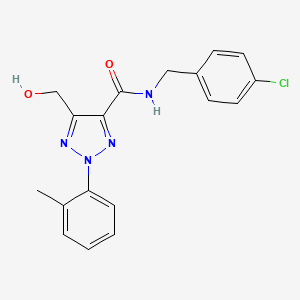
2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, a fluorobenzyl group, and a furan-2-ylmethyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the fluorobenzyl group: The next step involves the reaction of the chlorophenoxy intermediate with 2-fluorobenzyl chloride under basic conditions to introduce the fluorobenzyl group.
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate reducing agent to form the furan-2-ylmethyl intermediate.
Final coupling reaction: The final step involves the coupling of the fluorobenzyl intermediate with the furan-2-ylmethyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it of interest for studies on its potential therapeutic effects.
Medicine: The compound may be investigated for its potential use as a pharmaceutical agent.
Industry: The compound may find applications in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied. Potential molecular targets may include enzymes, receptors, and other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: can be compared with other acetamide derivatives that feature similar functional groups.
N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: A similar compound lacking the chlorophenoxy group.
2-(4-chlorophenoxy)-N-(benzyl)-N-(furan-2-ylmethyl)acetamide: A similar compound lacking the fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H17ClFNO3 |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17ClFNO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |
InChI-Schlüssel |
FXJYLZBJMRVTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379941.png)
![N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11379948.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11379962.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11379968.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11379985.png)
![N-tert-butyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B11379992.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380006.png)

![methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11380017.png)
![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11380030.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380032.png)
![2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11380034.png)
![1-(4-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11380037.png)

